molecular formula C17H21N3O3S B5533441 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5533441
M. Wt: 347.4 g/mol
InChI Key: YDBDGPXRYGCDHE-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring, a sulfonyl group, and a dimethyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Aniline Derivative: The starting material, 2,3-dimethylaniline, is reacted with a sulfonyl chloride (e.g., methylsulfonyl chloride) under basic conditions to form the sulfonylated aniline derivative.

    Formation of the Acetamide: The sulfonylated aniline derivative is then reacted with a pyridine-2-ylmethyl halide (e.g., pyridine-2-ylmethyl chloride) in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl and pyridine groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-7-6-9-16(14(13)2)20(24(3,22)23)12-17(21)19-11-15-8-4-5-10-18-15/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBDGPXRYGCDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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